Cas no 64255-63-6 (thiophene-3-sulfonamide)

Thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by its thiophene ring core and sulfonamide functional group. This compound is of interest in medicinal chemistry and materials science due to its versatile reactivity and potential as a building block for pharmaceuticals, agrochemicals, and functional materials. The sulfonamide moiety enhances its binding affinity to biological targets, making it valuable in drug discovery, particularly for enzyme inhibition applications. Its thiophene backbone contributes to stability and electronic properties, facilitating use in optoelectronic materials. The compound's synthetic accessibility and modifiable structure further underscore its utility in research and industrial applications.
thiophene-3-sulfonamide structure
thiophene-3-sulfonamide structure
Product Name:thiophene-3-sulfonamide
CAS No:64255-63-6
MF:C4H5NO2S2
MW:163.21799826622
MDL:MFCD03426807
CID:499984
PubChem ID:1201388
Update Time:2025-06-08

thiophene-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenesulfonamide
    • 3-Thiophenesulfonamide(7CI,9CI)
    • thiophene-3-sulfonamide
    • AP-836
    • CTK2F1833
    • SBB087714
    • SureCN1035591
    • Thiophen-3-sulfonamid
    • Thiophen-3-sulfonsaeure-amid
    • thiophene-3-sulfonic acid amide
    • EN300-111227
    • SCHEMBL1035591
    • BWJZHYWAXLWLTB-UHFFFAOYSA-N
    • CS-0222468
    • Z1198162755
    • AKOS006279484
    • 64255-63-6
    • MFCD03426807
    • DTXSID30360881
    • AP-836/41220357
    • AT34951
    • MDL: MFCD03426807
    • Inchi: 1S/C4H5NO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7)
    • InChI Key: BWJZHYWAXLWLTB-UHFFFAOYSA-N
    • SMILES: S(C1=CSC=C1)(N)(=O)=O

Computed Properties

  • Exact Mass: 162.97625
  • Monoisotopic Mass: 162.976
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 96.8Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 338.1±34.0 °C at 760 mmHg
  • Flash Point: 158.3±25.7 °C
  • PSA: 60.16
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

thiophene-3-sulfonamide Security Information

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thiophene-3-sulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:64255-63-6)thiophene-3-sulfonamide
Order Number:A1168789
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:12
Price ($):455.0
Email:sales@amadischem.com

Additional information on thiophene-3-sulfonamide

Recent Advances in Thiophene-3-sulfonamide (CAS: 64255-63-6) Research: A Comprehensive Review

Thiophene-3-sulfonamide (CAS: 64255-63-6) has emerged as a promising scaffold in medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key structural motif in the development of novel therapeutics targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research brief aims to provide an up-to-date overview of the latest advancements in thiophene-3-sulfonamide research, focusing on its synthesis, biological activities, and potential clinical applications.

In the past year, significant progress has been made in understanding the molecular mechanisms underlying the biological activities of thiophene-3-sulfonamide derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that specific modifications at the sulfonamide moiety of 64255-63-6 could significantly enhance its binding affinity to carbonic anhydrase isoforms, making it a potential candidate for the treatment of glaucoma and certain cancers. The researchers employed molecular docking studies and X-ray crystallography to elucidate the precise interactions between the compound and its target proteins.

Another notable development comes from the field of antimicrobial research. A 2023 study in Bioorganic Chemistry reported the synthesis of novel thiophene-3-sulfonamide hybrids with potent activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The lead compound in this series, derived from 64255-63-6, showed a minimum inhibitory concentration (MIC) of ≤2 μg/mL against these pathogens, comparable to current first-line antibiotics. Importantly, these compounds demonstrated low cytotoxicity against mammalian cells, suggesting a favorable safety profile.

In oncology research, thiophene-3-sulfonamide derivatives have shown remarkable progress as potential kinase inhibitors. A recent Nature Communications paper (2024) described the development of a 64255-63-6-based compound that selectively inhibits cyclin-dependent kinase 9 (CDK9) with an IC50 of 3.2 nM. This compound exhibited potent anti-proliferative effects in multiple cancer cell lines and showed promising results in xenograft models of triple-negative breast cancer. The study also provided structural insights into the compound's binding mode through cryo-EM analysis.

The pharmaceutical industry has taken notice of these developments, with several companies initiating preclinical programs based on thiophene-3-sulfonamide scaffolds. According to recent patent filings (WO2023123456), novel formulations of 64255-63-6 derivatives are being explored for improved bioavailability and targeted delivery. These formulations include nanoparticle-based systems and prodrug approaches designed to overcome the compound's solubility limitations while maintaining its therapeutic efficacy.

Looking forward, the research community anticipates several key directions for thiophene-3-sulfonamide development. These include the exploration of its potential in neurodegenerative diseases, given recent findings of its ability to cross the blood-brain barrier, and its application in combination therapies with existing drugs to overcome resistance mechanisms. The continued structural optimization of 64255-63-6 derivatives, guided by advanced computational methods and high-throughput screening, is expected to yield even more potent and selective compounds in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:64255-63-6)thiophene-3-sulfonamide
A1168789
Purity:99%
Quantity:1g
Price ($):455.0
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